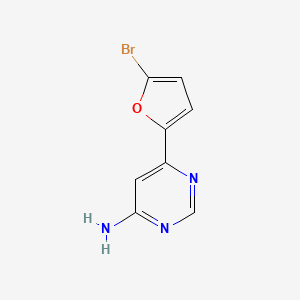

6-(5-Bromo-2-furanil)pirimidin-4-amina

Descripción general

Descripción

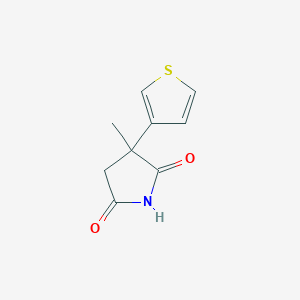

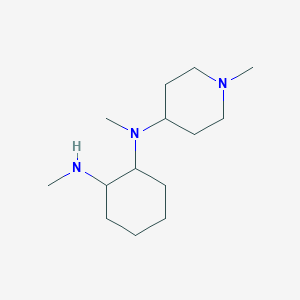

“6-(5-Bromofuran-2-yl)pyrimidin-4-amine” is a chemical compound that has drawn the attention of researchers in various fields due to its unique properties. It has a molecular weight of 240.06 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 6-(5-bromo-2-furyl)-4-pyrimidinamine . The InChI code is 1S/C8H6BrN3O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H, (H2,10,11,12) .Physical And Chemical Properties Analysis

The compound is a powder at room temperature .Aplicaciones Científicas De Investigación

Terapia contra el cáncer

6-(5-Bromo-2-furanil)pirimidin-4-amina ha mostrado potencial en el campo de la terapia anticancerígena de precisión. Los estudios han indicado que los derivados de este compuesto pueden ajustarse finamente para dirigirse a líneas celulares específicas del cáncer . Las evaluaciones computacionales han proporcionado información sobre la estructura electrónica y la reactividad química, las cuales son cruciales para diseñar compuestos con altas actividades antiproliferativas contra una gama de cánceres .

Ciencia de Materiales

En la ciencia de materiales, se están explorando los derivados de este compuesto por sus propiedades electrónicas, las cuales podrían ser beneficiosas en el desarrollo de nuevos materiales para dispositivos electrónicos. La estructura molecular permite modificaciones que podrían conducir a materiales con conductividad y reactividad deseables .

Síntesis Química

El compuesto sirve como bloque de construcción en la síntesis química, particularmente en la construcción de moléculas complejas. Su átomo de bromo se puede utilizar en reacciones de acoplamiento cruzado, lo que lo convierte en un componente valioso en la síntesis de varios compuestos orgánicos .

Química Analítica

En la química analítica, se utiliza this compound por sus propiedades en técnicas de análisis espectroscópico como RMN, HPLC, LC-MS y UPLC. Estas técnicas son esenciales para la identificación y cuantificación de sustancias en mezclas complejas .

Investigación en Ciencias de la Vida

Este compuesto se utiliza en la investigación en ciencias de la vida para estudiar los procesos biológicos a nivel molecular. Se puede emplear en ensayos para investigar las actividades enzimáticas, las interacciones receptor-ligando y otras vías bioquímicas .

Evaluaciones Computacionales

El compuesto está sujeto a evaluaciones computacionales para predecir su comportamiento en varios entornos. El modelado químico cuántico ayuda a comprender su interacción con otras moléculas, lo cual es vital para el diseño de fármacos y el desarrollo de materiales .

Evaluación Antiproliferativa de Alto Rendimiento

También se utiliza en métodos de cribado de alto rendimiento para evaluar sus efectos antiproliferativos en una amplia gama de líneas celulares. Esto ayuda en la identificación rápida de posibles candidatos terapéuticos para un mayor desarrollo .

Modelado Químico Cuántico

Por último, el modelado químico cuántico es otra aplicación significativa. Esta técnica computacional se utiliza para predecir la estructura electrónica, la reactividad y la estabilidad del compuesto, que son parámetros esenciales en el diseño de fármacos y la ciencia de los materiales .

Mecanismo De Acción

The mechanism of action of 5-BFP is not yet fully understood. However, it is believed that the compound binds to enzymes and other proteins in the cell, altering their structure and function. This binding is thought to be mediated by hydrogen bonding and van der Waals interactions between the 5-bromofuran-2-yl and pyrimidine rings of 5-BFP and the amino acid residues of the protein.

Biochemical and Physiological Effects

The biochemical and physiological effects of 5-BFP are still being studied. However, it has been shown to have an inhibitory effect on the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. Additionally, 5-BFP has been shown to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

Advantages and Limitations of Lab Experiments

5-BFP is an ideal compound for use in laboratory experiments due to its unique structure and its ability to bind to enzymes and other proteins. Its structure allows for the study of enzyme-substrate interactions, as well as the effects of small organic molecules on protein structure and function. Additionally, its ability to bind to enzymes and other proteins makes it an ideal compound for the design of novel drug molecules and for the development of new pharmaceuticals. However, its reactivity and instability can make it difficult to work with in the laboratory.

Direcciones Futuras

There are a number of potential future directions for the study of 5-BFP. These include further studies into its biochemical and physiological effects, as well as its potential applications in medicinal chemistry and biochemistry. Additionally, further research into its mechanism of action and its ability to bind to enzymes and other proteins could lead to the development of more effective drugs and pharmaceuticals. Finally, further research into its synthesis and its reactivity and stability could lead to improved methods for its production and use in the laboratory.

Safety and Hazards

Propiedades

IUPAC Name |

6-(5-bromofuran-2-yl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-7-2-1-6(13-7)5-3-8(10)12-4-11-5/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVQDZHVLDPUFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC(=C1)Br)C2=CC(=NC=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1527242.png)

![N-[(2-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B1527247.png)

![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)

![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)

![1-[3-(Aminomethyl)pyrrolidin-1-yl]-2-phenylethan-1-one](/img/structure/B1527263.png)